molecular formula C6H6N2O3 B12078968 4-Oxo-4H-pyran-2-carbohydrazide CAS No. 99420-78-7

4-Oxo-4H-pyran-2-carbohydrazide

Katalognummer: B12078968
CAS-Nummer: 99420-78-7
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: DDRSZASXQJSLSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4H-pyran-2-carbohydrazide is an organic compound with the molecular formula C(_6)H(_6)N(_2)O(_3) It is known for its unique structure, which includes a pyran ring fused with a hydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyran-2-carbohydrazide typically involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-oxo-4H-pyran-2-carboxylic acid+hydrazine hydrateThis compound\text{4-oxo-4H-pyran-2-carboxylic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-oxo-4H-pyran-2-carboxylic acid+hydrazine hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4H-pyran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4H-pyran-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Oxo-4H-pyran-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pyran ring structure contributes to the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Oxo-4H-pyran-2,6-dicarboxylic acid: Similar structure but with additional carboxylic acid groups.

    5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Contains a hydroxyl group, altering its reactivity and applications.

Uniqueness

4-Oxo-4H-pyran-2-carbohydrazide is unique due to its specific combination of a pyran ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

99420-78-7

Molekularformel

C6H6N2O3

Molekulargewicht

154.12 g/mol

IUPAC-Name

4-oxopyran-2-carbohydrazide

InChI

InChI=1S/C6H6N2O3/c7-8-6(10)5-3-4(9)1-2-11-5/h1-3H,7H2,(H,8,10)

InChI-Schlüssel

DDRSZASXQJSLSG-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=CC1=O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.